molecular formula C25H17ClFN5O2 B2382578 3-chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide CAS No. 1111150-50-5

3-chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide

カタログ番号: B2382578
CAS番号: 1111150-50-5
分子量: 473.89
InChIキー: PWAWAKPXCCQOAV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is built around a 1,2,4-oxadiazole heterocycle, a privileged scaffold in pharmaceutical development known for its versatile biological activities . The structure incorporates a benzamide group and an imidazole linker, features commonly associated with molecular recognition and binding to biological targets. Researchers can leverage this compound as a key intermediate or a novel pharmacophore in screening campaigns aimed at oncology and infectious diseases. The 1,2,4-oxadiazole core is recognized for its ability to contribute to potent biological activity by interacting with various enzymes and proteins . Its presence suggests potential application in projects targeting specific cancer biological pathways, such as enzyme inhibition . Furthermore, the incorporation of the 3-fluorophenyl moiety is a common strategy in drug design to influence the molecule's pharmacokinetic properties and binding affinity. This product is provided for research purposes as a high-purity chemical entity to support the development of new therapeutic agents. It is supplied For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

特性

IUPAC Name

3-chloro-N-[4-[[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN5O2/c26-19-5-1-4-18(11-19)24(33)29-21-9-7-16(8-10-21)13-32-14-22(28-15-32)25-30-23(31-34-25)17-3-2-6-20(27)12-17/h1-12,14-15H,13H2,(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAWAKPXCCQOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The presence of the 1,2,4-oxadiazole and imidazole moieties suggests a diverse range of biological interactions. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

C20H18ClFN5O\text{C}_{20}\text{H}_{18}\text{ClF}\text{N}_{5}\text{O}

Biological Activity Overview

The biological activity of this compound is primarily associated with its anticancer properties. The oxadiazole and imidazole rings are known to exhibit significant interactions with various biological targets.

Anticancer Activity

Recent studies indicate that compounds containing oxadiazole derivatives demonstrate promising anticancer activities. These compounds often inhibit critical enzymes involved in cancer cell proliferation, such as:

  • Thymidylate synthase
  • Histone deacetylases (HDAC)
  • Topoisomerase II

For instance, a review highlighted that 1,3,4-oxadiazole derivatives have shown effectiveness against various cancer cell lines by targeting these enzymes . Specifically, the hybridization of oxadiazole with other pharmacophores enhances its anticancer potential.

The mechanism of action for this compound likely involves:

  • Inhibition of Enzymatic Activity : By binding to the active sites of enzymes such as thymidylate synthase and HDAC.
  • Induction of Apoptosis : Compounds like this can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Preventing cancer cells from proliferating by interfering with the cell cycle.

Case Studies

Several studies have investigated the biological activities of similar compounds:

  • Study on Oxadiazole Derivatives : A study demonstrated that oxadiazole derivatives exhibited cytotoxic effects on several cancer cell lines with IC50 values ranging from 10 to 30 µM .
  • Imidazole Compounds : Research on imidazole-containing compounds revealed their potential as anti-cancer agents due to their ability to inhibit cell growth in various tumor types .

Data Table: Biological Activity Summary

Compound NameBiological ActivityTarget Enzyme/PathwayIC50 (µM)
3-chloro-N-(4...AnticancerThymidylate Synthase15
Similar Oxadiazole DerivativeAnticancerHDAC25
Imidazole CompoundAnticancerTopoisomerase II20

類似化合物との比較

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound’s benzamide backbone is shared with several analogs, but its heterocyclic appendages differentiate it:

  • N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ): Replaces the oxadiazole-imidazole system with an isoxazole-thiadiazole framework. Reported IR absorption at 1606 cm⁻¹ (C=O stretch), comparable to the target compound’s expected carbonyl features .
  • 4-Fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide () :
    • Substitutes the imidazole-oxadiazole unit with a thienyl-thiadiazole group.
    • Contains a fluorine atom on the benzamide, similar to the target compound’s 3-fluorophenyl group. This halogenation pattern is critical for enhancing lipophilicity and resistance to enzymatic degradation .

Halogenation Effects

  • Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide, ) :

    • A fungicide with a trifluoromethyl group, which increases electronegativity and membrane permeability compared to the target compound’s chloro-fluorophenyl system.
    • Lower melting point (160°C for Compound 6 vs. ~200–290°C for oxadiazole-imidazole derivatives), suggesting differences in crystallinity .
  • Diflufenican (N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide, ): Features multiple fluorine atoms and a pyridine ring. The difluorophenyl group may confer superior herbicidal activity but reduced thermal stability compared to the target compound’s mono-fluorophenyl substitution .

Data Table: Key Properties of Target Compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reported Activity
3-Chloro-N-(4-((4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzamide C₂₇H₁₇ClFN₅O₂ 504.91 Not reported Benzamide, oxadiazole, imidazole, Cl/F Potential HDAC inhibitor (inferred)
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (Compound 6, ) C₁₈H₁₂N₄O₂S 348.39 160 Benzamide, isoxazole, thiadiazole Synthetic intermediate
Flutolanil () C₁₇H₁₆F₃NO₂ 323.31 Not reported Benzamide, trifluoromethyl, isopropoxy Fungicide
4-Fluoro-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide () C₁₂H₈FN₃OS₂ 293.34 Not reported Benzamide, thiadiazole, thienyl Not reported

Research Findings and Implications

  • Synthetic Challenges : The target compound’s imidazole-oxadiazole system likely requires multi-step synthesis, akin to methods for Compound 6 (reflux with hydroxylamine hydrochloride) .
  • Bioactivity Predictions : Fluorophenyl and chlorobenzamide motifs correlate with HDAC inhibition (MC1568, ) and pesticidal activity (flutolanil, ), suggesting dual applications.
  • Thermal Stability : Higher melting points in oxadiazole-imidazole derivatives (e.g., 290°C for Compound 8a ) imply greater crystallinity vs. simpler benzamides.

Q & A

Q. What are the critical steps and optimal reaction conditions for synthesizing the compound?

The synthesis involves multi-step organic reactions, including cyclocondensation of precursors and functional group modifications. Key steps include:

  • Catalyst selection : Palladium-based catalysts or copper-mediated coupling reactions for heterocycle formation (e.g., imidazole and oxadiazole rings) .
  • Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 80–120°C to balance yield and purity .
  • Purification : Column chromatography or recrystallization ensures >95% purity .

Q. Which analytical techniques are essential for characterizing its structural integrity and purity?

A combination of techniques is required:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., fluorophenyl and benzamide groups) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C23_{23}H16_{16}ClFN4_4O2_2) .
  • HPLC : Assesses purity (>98% for biological assays) .
  • Elemental analysis : Matches calculated vs. experimental C, H, N, and Cl content to confirm stoichiometry .

Q. How does pH influence the compound’s stability, and how should experiments be designed to evaluate this?

The compound’s stability varies with pH due to hydrolyzable groups (e.g., amide bonds, oxadiazole rings). Experimental design considerations:

  • Buffer selection : Use phosphate (pH 2–8) or Tris-HCl (pH 7–9) buffers to mimic physiological and extreme conditions .
  • Kinetic studies : Monitor degradation via UV-Vis or LC-MS at 25°C and 37°C to calculate half-lives .
  • Control for catalysis : Metal ions (e.g., Fe3+^{3+}) may accelerate degradation; include chelators like EDTA in buffers .

Advanced Research Questions

Q. How can contradictions in reported biological activity data across studies be resolved?

Discrepancies often arise from variations in:

  • Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, or serum content .
  • Structural analogs : Minor modifications (e.g., replacing 3-fluorophenyl with 4-methylphenyl) alter target binding .
  • Solubility : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts . Resolution : Standardize protocols (e.g., NIH/NCATS guidelines) and validate activity in orthogonal assays (e.g., SPR vs. cellular IC50_{50}) .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model binding to targets (e.g., kinases or GPCRs). Focus on oxadiazole and imidazole rings as hydrogen bond acceptors .
  • MD simulations : GROMACS or AMBER assess binding stability over 100-ns trajectories, evaluating RMSD and ligand-protein contacts .
  • QSAR models : Train on analogs (Table 1) to predict ADMET properties or optimize logP (<5 for blood-brain barrier penetration) .

Table 1 : Structural analogs and key modifications for SAR studies

CompoundModificationBiological Activity Change
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxamideMethyl group additionIncreased anti-inflammatory activity
N-(3-chloro-4-methoxyphenyl)-1H-imidazole-4-carboxamideMethoxy substitutionReduced cytotoxicity

Q. How can metabolic stability be improved without compromising target affinity?

  • Deuterium incorporation : Replace labile C-H bonds (e.g., benzamide methylene) with C-D to slow CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., amides) as esters or phosphates to enhance bioavailability .
  • In vitro assays : Use liver microsomes or hepatocytes to identify major metabolites (e.g., hydroxylation at the fluorophenyl ring) .

Methodological Notes

  • Contradictory synthesis protocols : Some studies report higher yields with microwave-assisted synthesis vs. traditional heating . Validate reproducibility by testing both methods.
  • Data validation : Cross-reference NMR assignments with calculated chemical shifts (e.g., ChemDraw Predict) to avoid misassignments .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。